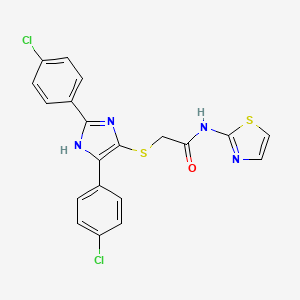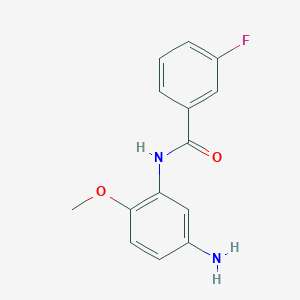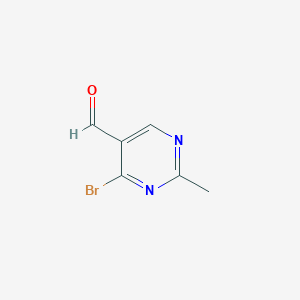
4-Bromo-2-methylpyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methylpyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5BrN2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of a bromine atom at position 4, a methyl group at position 2, and an aldehyde group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyrimidine-5-carbaldehyde typically involves the bromination of 2-methylpyrimidine followed by formylation. One common method is as follows:
Bromination: 2-Methylpyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position.
Formylation: The brominated product is then subjected to formylation using a reagent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This step introduces the aldehyde group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-2-methylpyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The aldehyde group at the 5-position can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.
Condensation Reactions: Reagents such as hydrazine hydrate or primary amines under mild heating conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Condensation Reactions: Formation of imines or hydrazones.
Oxidation: Formation of 4-Bromo-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-Bromo-2-methylpyrimidine-5-methanol.
科学研究应用
4-Bromo-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用机制
The mechanism of action of 4-Bromo-2-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the aldehyde group can form interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. The exact molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylpyrimidine-5-carbaldehyde
- 4-Chloro-2-methylpyrimidine-5-carbaldehyde
- 4-Bromo-2-ethylpyrimidine-5-carbaldehyde
Uniqueness
4-Bromo-2-methylpyrimidine-5-carbaldehyde is unique due to the specific positioning of the bromine atom, methyl group, and aldehyde group on the pyrimidine ring. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-bromo-2-methylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICKIFCSIIVICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)
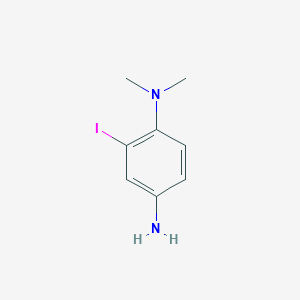
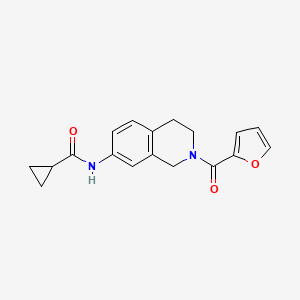
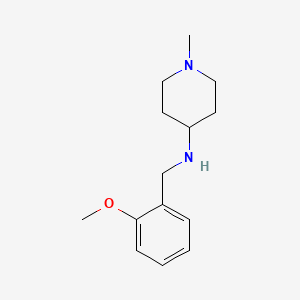
![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)
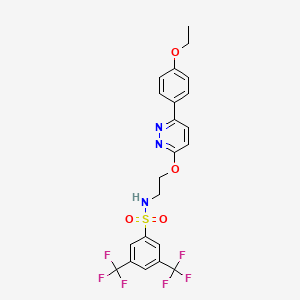
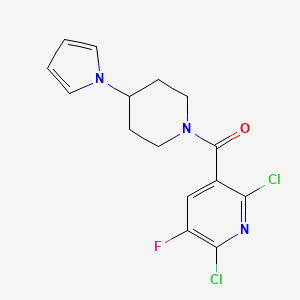
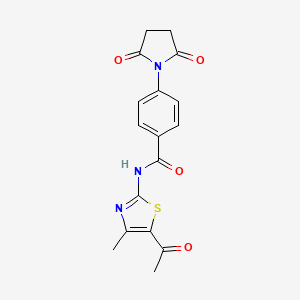
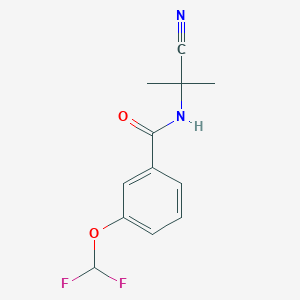
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)
![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

